3-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a pyrrolidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an electrophilic intermediate.
Functional Group Modifications: The methoxyphenyl and chloro groups are introduced through electrophilic aromatic substitution reactions, often using reagents like methoxybenzene and chlorinating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding interactions. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(4-methoxyphenyl)propanamide: Shares the methoxyphenyl and chloro groups but lacks the benzothiophene and pyrrolidine rings.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Uniqueness
The uniqueness of 3-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide lies in its combination of functional groups and rings, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C23H25ClN2O2S |
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Molecular Weight |
429.0 g/mol |
IUPAC Name |
3-chloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C23H25ClN2O2S/c1-15-5-10-18-20(13-15)29-22(21(18)24)23(27)25-14-19(26-11-3-4-12-26)16-6-8-17(28-2)9-7-16/h5-10,13,19H,3-4,11-12,14H2,1-2H3,(H,25,27) |
InChI Key |
MNSJONTYULENEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCCC4)Cl |
Origin of Product |
United States |
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